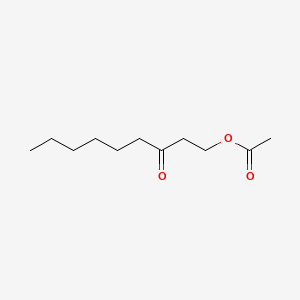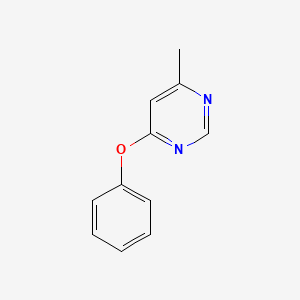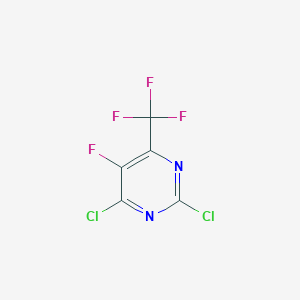
2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine
Übersicht
Beschreibung
2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5HCl2F3N2 . It is used as a reactant in the preparation of pyrimidine derivatives, which serve as inhibitors of gene ALK protein kinase phosphorylating kinase and as cell proliferation inhibitors .
Synthesis Analysis
This compound can be synthesized from 2,4-Dichloro-5-fluoropyrimidine, which can be used as a starting material to synthesize various compounds such as 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides as potential kinase inhibitors . Other synthesis methods involve the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringFC(F)(F)C1=CN=C(Cl)N=C1Cl . The InChI Key for this compound is IDRUEHMBFUJKAK-UHFFFAOYSA-N . Chemical Reactions Analysis
This compound is a reactant in the preparation of pyrimidine derivatives as inhibitors of gene ALK protein Kinase phosphorylating kinase and as cell proliferation inhibitors . It can also be used to synthesize 5-fluoro-N,N-bis(4-methoxyphenyl)-2,4-pyrimidinediamine by reacting with p-methoxy aniline in the presence of DIPEA .Physical And Chemical Properties Analysis
This compound is a white liquid or solid . It has a molecular weight of 216.98 . The compound has a density of 1.609 g/mL at 25 °C and a refractive index of 1.475 .Wirkmechanismus
While the specific mechanism of action for 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine is not explicitly mentioned in the search results, it is noted that pyrimidine derivatives synthesized from it serve as inhibitors of gene ALK protein kinase phosphorylating kinase and as cell proliferation inhibitors .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F4N2/c6-3-1(8)2(5(9,10)11)12-4(7)13-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHLUYLTNRVKEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539089 | |
| Record name | 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96819-53-3 | |
| Record name | 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


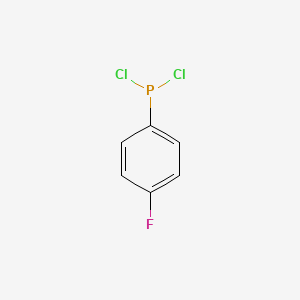

![Thieno[3,2-b]pyridin-5-amine](/img/structure/B1626478.png)
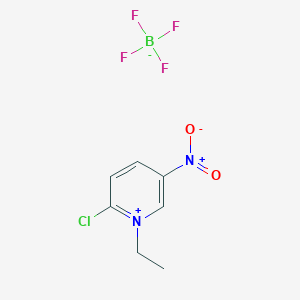
![1'-Benzyl-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B1626482.png)
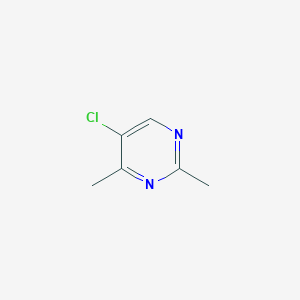
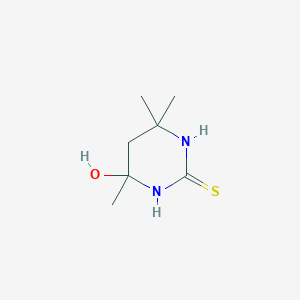
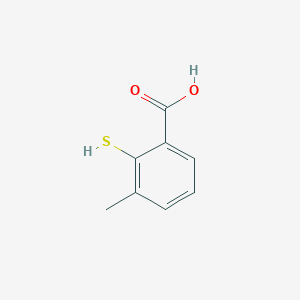

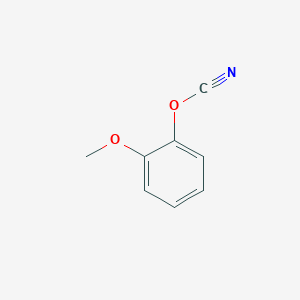
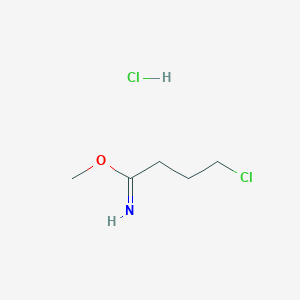
![10-Oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acid](/img/structure/B1626496.png)
